N-(4-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-3-8-15-14(19-11)9-16(22-15)17(20)18-10-12-4-6-13(21-2)7-5-12/h3-9H,10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYKGBXMCLTUTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s known that the presence of a carboxamide moiety in similar compounds can cause hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity.
Biochemical Pathways
Compounds with similar structures have been shown to influence various pathways, including those related to inflammation.
Biological Activity
N-(4-methoxybenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound features a furo[3,2-b]pyridine core with a methoxybenzyl substituent. This structure is significant as it contributes to its diverse chemical reactivity and biological properties. The presence of the furo-pyridine system allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer and inflammation.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that are crucial for various physiological processes.
Antimicrobial Properties
Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on fatty acid-derived amides have shown promising results against bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest effective inhibition of microbial growth, indicating potential applications in treating infections .
Anticancer Activity
The compound's structural analogs have been evaluated for their anticancer properties. A study reported that modifications in similar structures led to improved antiproliferative activity against cancer cell lines such as melanoma and prostate cancer . The mechanism involves the inhibition of tubulin polymerization, which is critical for cancer cell division.
Case Studies
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Antimicrobial Evaluation :
- Compounds similar to this compound were synthesized and tested against various pathogens.
- Results indicated that certain derivatives exhibited potent antifungal and antibacterial activities with low MIC values.
-
Anticancer Studies :
- A series of 4-substituted methoxybenzoyl-aryl-thiazoles were synthesized based on structural modifications from related compounds.
- These showed enhanced anticancer effects compared to their predecessors, suggesting a structure-activity relationship that could be explored further for drug development .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Analysis of Substituent Effects
- Lipophilicity : The 4-methoxybenzyl group in the target compound likely increases logP compared to analogues with polar substituents (e.g., sulfonamide in MSC-5350 ).
- Bioactivity : Fluorinated aryl groups (e.g., 4-fluorophenyl in ) are common in drug design for metabolic stability and π-π stacking. The absence of fluorine in the target compound may alter binding kinetics.
- Synthetic Complexity: The quinolizine-carboxamide in introduces higher molecular complexity, which could limit bioavailability compared to the simpler furopyridine scaffold.
Pharmacological Implications
Compounds with pyrimidine or quinoline moieties (e.g., ) often exhibit kinase or protease inhibitory activity due to their ability to mimic nucleotide bases or participate in π-stacking. The target compound’s methoxybenzyl group may instead favor interactions with hydrophobic enzyme pockets, akin to estrogen receptor modulators.
Research Findings and Gaps
- Crystallographic Data : Pyrimidine derivatives (e.g., ) exhibit planar geometries, whereas the furopyridine core may adopt a slightly distorted conformation, affecting packing and solubility.
- Synthetic Feasibility : The coupling strategies in are directly applicable to the target compound, but scalability may depend on the availability of 4-methoxybenzylamine.
- Biological Data: No direct activity data for the target compound exists in the evidence. However, analogues with fluorophenyl groups show efficacy in enzyme assays , suggesting the target may require functionalization for optimal bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
